molecular formula C13H12FN B7845893 3-(4-Fluorophenyl)-4-methylaniline

3-(4-Fluorophenyl)-4-methylaniline

Cat. No.: B7845893
M. Wt: 201.24 g/mol
InChI Key: SLUDAJTZTNNBEE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4-methylaniline is a fluorinated aromatic amine with a methyl substituent at the 4-position and a fluorophenyl group at the 3-position of the aniline core.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-7-12(15)8-13(9)10-3-5-11(14)6-4-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUDAJTZTNNBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-4-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes various research findings on the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

C13H12FN\text{C}_{13}\text{H}_{12}\text{F}\text{N}

This structure features a fluorinated phenyl group and an aniline moiety, which are critical for its biological interactions.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Case Studies

  • Prostate Cancer : A study evaluated the compound's effects on LNCaP and PC-3 prostate cancer cell lines. The results demonstrated that certain derivatives of the compound showed promising IC50 values, indicating their potential as anticancer agents. For instance, one derivative exhibited an IC50 of 18 μM against LNCaP cells, along with a notable downregulation of prostate-specific antigen (PSA) levels by 46% .
  • Breast Cancer : In another investigation, compounds similar to this compound were tested against T-47D breast cancer cells, showing inhibition rates exceeding 90% in certain derivatives . This suggests that modifications to the core structure can enhance biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Enzymatic Pathways : Some studies suggest that it may inhibit specific kinases involved in cancer cell survival and proliferation .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and its derivatives across different studies:

Compound DerivativeCell LineIC50 (μM)% InhibitionReference
This compoundLNCaP1846% PSA downregulation
N-(2,4-dimethylphenyl)-1,3,4-oxadiazoleT-47D<0.67>90%
N-(trifluoromethyl)phenyl derivativeVarious<0.010High cytotoxicity

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents
3-(4-Fluorophenyl)-4-methylaniline serves as a key intermediate in the synthesis of various antimicrobial agents. Its structural characteristics allow for modifications that enhance the efficacy of these compounds against bacterial infections. For instance, it is involved in the synthesis of oxazolidinone antibiotics like Linezolid, which are effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Linezolid Synthesis

  • Background : Linezolid is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria.
  • Role of this compound : It acts as a precursor in the multi-step synthesis process.
  • Methodology : The compound undergoes various reactions such as nitration and reduction to form the final antibiotic structure.
  • Outcome : The use of this compound has led to the successful development of effective treatments for resistant bacterial infections.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound is utilized as an intermediate in organic synthesis processes, particularly in the production of dyes and pigments. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex organic molecules.

Application AreaDescription
Dyes & PigmentsUsed to synthesize azo dyes due to its reactive amine group.
AgrochemicalsServes as an intermediate for developing herbicides and pesticides.

Material Science

Polymer Additives
In material science, this compound is explored as an additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance, making it suitable for high-performance applications.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application in various industries. Studies indicate that while it possesses antimicrobial properties, it also exhibits acute toxicity and irritant effects . Safety protocols are essential when handling this compound in laboratory settings.

Environmental Impact

Research into the environmental impact of this compound focuses on its biodegradability and potential ecological hazards. Its fluorinated structure raises concerns regarding persistence in the environment, necessitating studies on degradation pathways and ecological risks.

Comparison with Similar Compounds

Table 1: Structural Features of Fluorinated Aniline Derivatives

Compound Name Substituents Key Structural Observations Reference
This compound 4-methyl, 3-(4-fluorophenyl) Electron-withdrawing F and donating CH₃ induce resonance and steric effects. N/A
4-Fluoro-2-methylaniline 2-methyl, 4-fluoro Planar aromatic system; bp: 90–92°C/16 mmHg, density: 1.124 g/cm³ .
3-Fluoro-4-(4-methylphenoxy)aniline 4-methylphenoxy, 3-fluoro Phenoxy group increases steric bulk; reduced solubility in polar solvents .
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propanone 4-Fluorophenyl, 4-methoxyphenyl Methoxy group reduces electronegativity, lowering antiproliferative activity (IC₅₀: 13.82 μM vs. 4.35 μM for fluorine analogs) .

Key Observations :

  • The fluorine atom in this compound enhances electrophilic aromatic substitution reactivity compared to non-fluorinated analogs (e.g., 4-methylaniline) .
  • Methoxy groups in analogs like (E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one (IC₅₀: 25.07 μM) reduce potency compared to fluorine-substituted derivatives, highlighting the importance of electronegativity in bioactivity .

Table 2: Antiproliferative Activity of Chalcone and Pyrazole Derivatives

Compound Substituents IC₅₀ (μM) Activity Trend Reference
Cardamonin Hydroxyl (ortho/para), no B-ring substitution 4.35 Highest activity in chalcones
2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) 4-bromo (A-ring), 4-fluoro (B-ring) 4.70 High activity due to Br/F synergy
2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) 4-chloro (A-ring), 4-methoxy (B-ring) 13.82 Reduced activity vs. 2j
Pyrazole derivative 1 (3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) Fluorophenyl, phenyl N/A Planar structure (dihedral angle: 4.64°) enhances crystallinity .

Key SAR Insights :

  • Electronegative substituents (e.g., F, Br) at the para position enhance antiproliferative activity by stabilizing charge-transfer interactions with biological targets . For example, replacing methoxy (2h) with fluorine (2j) improves IC₅₀ by ~3-fold.
  • Planar molecular conformations , as seen in pyrazole derivatives (dihedral angles <10°), correlate with improved crystallinity and bioavailability .

Physicochemical and Metabolic Stability

  • Solubility : The methyl group in this compound likely reduces water solubility compared to hydroxylated analogs (e.g., metabolites of ezetimibe with 4-hydroxyphenyl groups ).
  • Metabolic Resistance : Fluorinated aromatic rings resist oxidative metabolism, as demonstrated in ezetimibe biotransformation studies, where fluorophenyl groups remain intact despite fungal enzyme activity .
  • Boiling Point/Melting Point: Fluorinated anilines (e.g., 4-Fluoro-2-methylaniline, bp: 90–92°C) exhibit higher volatility compared to non-fluorinated analogs due to reduced intermolecular hydrogen bonding .

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